Tensyuic acid E is produced through the biosynthetic pathways of Aspergillus niger, a filamentous fungus known for its ability to produce a variety of secondary metabolites. This compound is formed via the o-methylation of itaconic acid, which serves as a precursor in its biosynthesis . The production process involves genetic manipulation techniques such as CRISPR/Cas9 to enhance the yield of alkylcitric acids from the fungal strains .
Tensyuic acid E falls under the category of alkylcitric acids, which are further classified based on their structural variations and functional groups. It is specifically categorized as an o-methylated derivative of itaconic acid, distinguishing it from other related compounds like tensyuic acids A and F, which are products of o-methylation and o-ethylation respectively .
The synthesis of tensyuic acid E involves several biochemical pathways within Aspergillus niger. The primary method for its production includes fermentation processes where specific strains of the fungus are cultivated under controlled conditions to maximize metabolite yield.
The biosynthetic pathway for tensyuic acid E begins with itaconic acid, which undergoes enzymatic transformations facilitated by specific genes within the fungal genome. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze and quantify the production of tensyuic acid E during fermentation . Genetic modifications using CRISPR technology allow researchers to enhance specific pathways, thereby increasing the efficiency of tensyuic acid E synthesis.
Tensyuic acid E has a complex molecular structure characterized by both hydrophobic and hydrophilic regions. The molecular formula has not been explicitly detailed in the available literature but can be inferred from its relationship to itaconic acid and other alkylcitric acids.
The structure of tensyuic acid E can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular configuration and functional groups. These analyses confirm its identity as an o-methylated form of an alkylcitric acid .
Tensyuic acid E participates in various chemical reactions typical of organic acids, including esterification and decarboxylation. Its reactivity can be influenced by environmental factors such as pH and temperature during synthesis.
The reactions involving tensyuic acid E can be monitored through chromatographic techniques that separate reaction products based on their chemical properties. For example, during its synthesis from itaconic acid, monitoring changes in concentration via HPLC allows for real-time analysis of reaction kinetics .
The mechanism by which tensyuic acid E exerts its biological effects involves interactions with cellular pathways in fungi. It is hypothesized that these compounds may play roles in cellular signaling or metabolic regulation within fungal cells.
Research indicates that tensyuic acids may influence metabolic fluxes within Aspergillus niger, potentially affecting growth rates or secondary metabolite production . Further studies are needed to elucidate the exact mechanisms at play.
Tensyuic acid E is expected to exhibit typical properties associated with organic acids, including solubility in polar solvents and stability under standard laboratory conditions. Specific melting points and boiling points have not been detailed but can be inferred from related compounds.
Chemically, tensyuic acid E is likely to engage in typical organic reactions such as nucleophilic substitutions and redox reactions. Its behavior in different solvents can provide insights into its potential applications in biochemical assays or industrial processes.
Tensyuic acid E has potential applications in various scientific fields including:
Research continues into optimizing the production processes for tensyuic acids, including tensyuic acid E, to harness their full potential across these applications.
The biosynthetic gene cluster responsible for alkylcitric acid production, including Tensyuic Acid E, was identified in Aspergillus niger through comparative in silico analysis of secondary metabolite (SM) clusters predicted from genomic data. This cluster spans five co-localized genes (NRRL3_11763 to NRRL3_11767) encoding a fatty acid synthase (FAS) backbone (NRRL3_11763 and NRRL3_11767), a citrate synthase (NRRL3_11764), and a transcriptional regulator (NRRL3_11765, termed akcR). Crucially, the cluster excludes the gene NRRL3_00504, which encodes a hexyl aconitate decarboxylase (hadA) located on a separate chromosome. This genomic arrangement differs from orthologous clusters in Aspergillus oryzae and Aspergillus flavus, where the decarboxylase gene resides within the main cluster [1] [2].
Phylogenomic comparisons across Aspergilli revealed that alkylcitric acid biosynthesis follows a modular enzymatic pathway:
Overexpression of the akcR transcription factor in A. niger strain SP1 amplified alkylcitric acid titers to 8.5 g/L of crude extract, containing seven alkylcitrates. Among these, Hexylaconitic Acid A dominated (94.1%), while four compounds—including Tensyuic Acid E—were previously unreported [1] [2].
Table 1: Alkylcitric Acids Produced by akcR Overexpression in A. niger
Compound | Relative Abundance (%) | Novelty Status |
---|---|---|
Hexylaconitic Acid A | 94.1 | Known |
Tensyuic Acid E | <2.0 | Novel |
Hexylitaconic Acid | <2.0 | Novel |
Other alkylcitric acids | <1.9 | Novel (3 compounds) |
The Zn₂Cys₆-type transcription factor AkcR serves as the master regulator of alkylcitric acid biosynthesis. Under standard conditions, the gene cluster remains transcriptionally silent. Overexpression of akcR in A. niger strain SP1 triggered coordinated upregulation of all core cluster genes (NRRL3_11763–NRRL3_11767), confirming its role as a pathway-specific activator [1] [4].
AkcR exerts precise metabolic flux control through two mechanisms:
Dual overexpression of akcR and the unlinked decarboxylase gene NRRL3_00504 (strain SP2) radically shifted product profiles: Hexylitaconic acids became dominant (75–82% of total alkylcitrates) at the expense of hexylaconitic acids. This demonstrates AkcR’s capacity to integrate spatially separated genes into a functional metabolon. Additionally, two novel alkylcitric acids emerged in SP2, highlighting AkcR’s role in unlocking cryptic chemical diversity [1] [4].
The conjugation of citrate moieties to alkyl tails involves tightly coupled enzymatic crosstalk:
The initial 3-alkylcitrate product undergoes enzyme-guided diversification:
Table 2: Core Enzymes in Tensyuic Acid E Biosynthesis
Enzyme | Gene ID | Function | Product Influence |
---|---|---|---|
Fatty Acid Synthase | NRRL3_11763/67 | Alkyl tail (C₆) biosynthesis | Determines tail length |
Citrate Synthase | NRRL3_11764 | Citrate-alkyl conjugation | Forms core scaffold |
cis-Aconitate Decarboxylase | NRRL3_00504 | Decarboxylation to itaconate derivatives | Converts aconitic to itaconic acids |
Tensyuic Acid E’s structure—a hexyl-itaconic acid derivative—implies requirement for both HadA activity and oxidative tailoring steps likely mediated by cluster-associated oxidoreductases [6] [8].
Orthologous alkylcitric acid clusters exist across 23 sequenced Aspergillus species but exhibit significant structural plasticity. Phylogenomic analysis identified three evolutionary models:
Table 3: Evolutionary Variations in Alkylcitric Acid Gene Clusters
Species | FAS/Citrate Synthase Conservation | Decarboxylase Location | Cluster Activation Status |
---|---|---|---|
A. niger | Core conserved | Unlinked (Chr. different) | Silent (requires akcR OE) |
A. oryzae | 78% identity | In-cluster | Partially active |
A. flavus | 82% identity | In-cluster | Constitutively expressed |
This phylogenomic disparity explains differential alkylcitrate production: A. flavus naturally produces Tensyuic acids, whereas A. niger requires akcR overexpression for detectable yields. Horizontal gene transfer analyses suggest the hadA gene was relocated in A. niger after speciation, disrupting a previously contiguous pathway [1] [5] [9]. Notably, the conserved alkylcitrate scaffold biosynthesis contrasts with variable tailoring steps, resulting in species-specific compounds like Tensyuic Acid E unique to certain A. niger strains [6] [8].
Concluding Remarks
The biosynthesis of Tensyuic Acid E exemplifies how genomic architecture and regulatory evolution shape secondary metabolite diversity in Aspergillus. Key innovations—including AkcR-mediated cluster activation, subcellular enzyme partitioning, and citrate synthase promiscuity—enable A. niger to produce structurally novel alkylcitrates when genetically perturbed. These insights underscore phylogenomics-guided pathway manipulation as a strategic tool for discovering cryptic fungal natural products. Future exploration of akcR homologs across Aspergilli may unlock further chemical diversity within this pharmaceutically relevant compound class.
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